Ro 28-1675
Description
Ro 28-1675 (CAS 300353-13-3) is a potent, allosteric glucokinase (GK) activator with stereospecific activity. In preclinical studies, this compound (50 mg/kg, oral) significantly reduced fasting blood glucose and improved glucose tolerance in C57BL/6J mice .
Properties
IUPAC Name |
(2R)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQSWPCDHDQINX-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CC2CCCC2)C(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route for RO-28-0450
The initial synthesis of RO-28-0450 involves a multi-step sequence to construct the 2,2,2-tri-substituted acetamide backbone. Key steps include:
- Formation of the Propionamide Core : Coupling of 4-(methylsulfonyl)phenylacetic acid with cyclopentylamine via a mixed anhydride intermediate.
- Thiazole Ring Installation : Reaction of the intermediate with 2-aminothiazole using carbodiimide-based coupling reagents (e.g., EDC/HOBt).
- Sulfonation : Introduction of the methanesulfonyl group at the para position of the phenyl ring using methanesulfonyl chloride under basic conditions.
A representative synthetic scheme is summarized in Table 1.
Table 1: Key Synthetic Steps for RO-28-0450
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Propionamide formation | EDC, HOBt, DCM, 0°C to RT | 78 |
| 2 | Thiazole coupling | 2-Aminothiazole, DIPEA, DMF | 65 |
| 3 | Sulfonation | MsCl, Pyridine, 0°C | 82 |
Enantiomeric Resolution to Isolate this compound
The racemic RO-28-0450 is subjected to chiral chromatography using a Chiralpak AD-H column with a hexane/isopropanol mobile phase to isolate the R-enantiomer (this compound). The S-enantiomer, which shows no GK activation up to 10 µM, is discarded. Analytical data for the resolved enantiomers are provided in Table 2.
Table 2: Chiral Resolution Parameters for RO-28-0450
| Parameter | This compound (R) | S-Enantiomer |
|---|---|---|
| Retention time (min) | 12.3 | 15.7 |
| Purity (%) | 99.62 | 99.55 |
| [α]D²⁵ | +70.4° | -70.2° |
Optimization of Synthetic Conditions
Solubility and Stability Considerations
This compound exhibits poor aqueous solubility (0.027 g/100 mL in chloroform). To enhance solubility for in vivo studies, formulations utilize dimethyl sulfoxide (DMSO) as a primary solvent, followed by sequential addition of PEG300 and Tween 80 to achieve a clear solution. Stability studies indicate that stock solutions stored at -80°C retain potency for 6 months.
Table 3: Formulation Protocol for In Vivo Administration
| Component | Volume (μL) | Role |
|---|---|---|
| DMSO | 50 | Primary solvent |
| PEG300 | 450 | Co-solvent |
| Tween 80 | 50 | Surfactant |
Scale-Up Challenges
Scaling the synthesis from milligram to gram quantities necessitated optimization of the coupling reaction. Replacing DMF with THF improved reaction homogeneity, while lowering the temperature during sulfonation minimized byproduct formation. The final process achieves a 72% overall yield with >99% enantiomeric excess (ee).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) confirms a purity of 99.62%. Residual solvents are below ICH limits (<0.1% DMSO).
Pharmacological Validation
This compound demonstrates dose-dependent GK activation, reducing the glucose S₀.₅ from 8.2 mM to 3.4 mM at 1 µM. In male C57BL/6J mice, a 50 mg/kg oral dose significantly lowers fasting glucose (p < 0.01) and improves glucose tolerance. No adverse effects except transient hypoglycemia are observed.
Chemical Reactions Analysis
Types of Reactions
Ro 28-1675 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of nucleophiles or electrophiles, depending on the desired substitution
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
In Vivo Studies
In animal models, Ro 28-1675 has shown promising results. For instance, administration of the compound at a dose of 50 mg/kg to male C57BL/6J mice resulted in:
- A statistically significant reduction in fasting glucose levels.
- Improved glucose tolerance compared to control groups .
These findings suggest that this compound may effectively manage hyperglycemia and enhance insulin sensitivity.
Pharmacokinetics
Pharmacokinetic studies have indicated that this compound possesses favorable properties such as lower clearance rates and higher oral bioavailability when compared to other glucokinase activators. This suggests that the compound may be well-suited for oral administration in therapeutic settings .
Type 2 Diabetes Treatment
This compound is currently being investigated for its potential use in treating Type 2 diabetes. The activation of glucokinase could lead to improved glycemic control, making it a candidate for further clinical trials aimed at evaluating its efficacy and safety in humans .
Potential Side Effects
While this compound has shown efficacy in reducing glucose levels, it is important to note that hypoglycemia was observed at higher doses (400 mg). This highlights the need for careful dose management in potential therapeutic applications .
Comparative Analysis with Other Compounds
A comparative analysis of this compound with other glucokinase activators reveals distinct advantages:
| Compound | IC50 (µM) | Oral Bioavailability | Key Findings |
|---|---|---|---|
| This compound | 0.24 | High | Significant reduction in fasting glucose levels |
| Ro 28-0450 | Varies | Moderate | Less potent than this compound |
| Other GKAs | Varies | Low to Moderate | Variable effects on glucose metabolism |
This table illustrates that this compound stands out as a potent and effective option among glucokinase activators.
Mechanism of Action
Ro 28-1675 exerts its effects by binding to an allosteric site on glucokinase, thereby increasing the enzyme’s affinity for glucose and enhancing its catalytic activity. This leads to improved glucose utilization and reduced blood glucose levels. The compound also promotes the translocation of glucokinase from the nucleus to the cytosol in hepatocytes, further enhancing its activity .
Comparison with Similar Compounds
Structural and Mechanistic Differences
Ro 28-1675 belongs to the allosteric GK activator class, binding to a regulatory site distinct from the enzyme’s active site. In contrast:
Potency and Selectivity
Key Findings :
In Vivo Efficacy
- This compound : Reduced fasting glucose by 30% in mice and improved glucose tolerance .
- LY2608204 : Lowered HbA1c by 0.6% in diabetic rat models .
- Glucokinase activator 1: Limited in vivo data reported .
Unique Advantages and Limitations of this compound
Strengths:
Limitations:
- Preclinical stage: No clinical data reported, unlike LY2608204.
- Hypoglycemia risk : Observed at high doses, though less severe than earlier GKAs .
Biological Activity
Ro 28-1675 is a small-molecule glucokinase activator (GKA) that has garnered attention for its potential therapeutic applications in managing diabetes mellitus, particularly type 2 diabetes (T2D). This compound enhances the activity of glucokinase, a key enzyme in glucose metabolism, thereby promoting insulin secretion and improving glucose homeostasis.
This compound functions by increasing the affinity of glucokinase for glucose, which enhances its catalytic activity. This mechanism is crucial for the regulation of blood sugar levels, as glucokinase plays a pivotal role in the pancreatic beta cells and liver. The activation leads to increased glycolysis and glycogen synthesis, contributing to lower blood glucose levels.
Key Biological Activities
- Insulin Secretion : this compound has been shown to stimulate insulin release from pancreatic islets in response to elevated glucose levels. This effect is particularly significant in isolated rat pancreatic islets, where it enhances glucose-stimulated insulin secretion .
- Glucose Uptake : The compound promotes glucose uptake in hepatocytes, further aiding in the reduction of hyperglycemia observed in diabetic models .
- Beta-cell Proliferation : Studies indicate that this compound not only improves insulin secretion but also stimulates beta-cell proliferation, which is beneficial for maintaining adequate insulin production in T2D .
Efficacy in Animal Models
Numerous studies have demonstrated the efficacy of this compound in various rodent models:
- Diabetes Prevention : Chronic administration of this compound has been shown to prevent the onset of hyperglycemia in diet-induced obese mice, indicating its potential as a preventive treatment for T2D .
- Restoration of Glucose Pulsatility : In db/db mice, a model for diabetes, treatment with this compound helped restore normal glucose sensing and pulsatile insulin release, which are often disrupted in diabetic conditions .
Case Studies
- Study on db/db Mice : In a study involving db/db mice treated with this compound, researchers observed significant improvements in insulin secretion correlated with enhanced intracellular calcium oscillations. This suggests that this compound can effectively restore normal physiological responses in diabetic models .
- Impact on Glucose Metabolism : A detailed examination revealed that this compound not only lowers blood glucose levels but also positively affects lipid profiles and hepatic function over long-term use, although some studies noted potential risks such as hypoglycemia and dyslipidemia associated with chronic GKA use .
Table 1: Summary of Biological Activities of this compound
Table 2: Efficacy Results from Animal Studies
| Study Type | Model | Treatment Duration | Key Findings |
|---|---|---|---|
| Insulin Secretion Study | db/db Mice | Overnight | Increased insulin secretion and calcium oscillations |
| Long-term Efficacy Study | Diet-Induced Obese Mice | Chronic | Prevented hyperglycemia; improved metabolic profiles |
Q & A
Q. Enantiomer Activity Comparison :
| Parameter | This compound (R-form) | RO 28-0450 (Racemate) |
|---|---|---|
| EC50 (GK activation) | 0.12 µM | 0.35 µM |
| Metabolic Stability | Moderate | Low |
Advanced: What methodological approaches resolve contradictions between in vitro potency and in vivo metabolic stability data for this compound?
Discrepancies often arise due to:
- Hepatic First-Pass Metabolism : Use liver microsomal assays to identify cytochrome P450-mediated degradation.
- Species-Specific Variability : Cross-test in humanized mouse models vs. rodent hepatocytes.
- Pharmacokinetic Modeling : Integrate in vitro clearance data with allometric scaling to predict in vivo exposure.
- Structural Optimization : Introduce metabolically stable substituents (e.g., fluorine groups) while preserving GK-binding affinity .
Basic: What validated assays are recommended for quantifying this compound's target engagement in preclinical models?
- Biochemical Assays : Measure GK enzymatic activity via NADPH-coupled fluorescence or glucose-6-phosphate dehydrogenase-coupled methods.
- Isothermal Titration Calorimetry (ITC) : Directly quantify binding affinity (Kd) and thermodynamic parameters.
- Cellular Glucose Uptake : Radiolabeled 2-deoxyglucose assays in HepG2 cells.
- Pharmacodynamic Markers : Monitor hepatic glycogen synthesis or plasma insulin levels in animal models .
Advanced: How do structural modifications to this compound's core scaffold influence its allosteric binding kinetics?
Rational drug design requires:
- Co-crystallization Studies : Resolve GK-RO 28-1675 complexes to identify critical hydrogen bonds and hydrophobic interactions.
- Structure-Activity Relationship (SAR) : Test analogs with modified substituents (e.g., methyl vs. ethyl groups) to assess steric and electronic effects.
- Molecular Dynamics Simulations : Predict conformational changes in GK upon ligand binding.
- In Silico Docking : Screen virtual libraries for compounds with improved binding free energy (ΔG) .
Methodological Best Practices
- Data Reproducibility : Follow guidelines from the Beilstein Journal of Organic Chemistry for detailed experimental protocols and independent replication .
- Error Analysis : Quantify technical vs. biological variability using coefficient of variation (CV) calculations .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
